molecular formula C8H6BrClN2 B1378970 6-bromo-3-chloro-2-methyl-2H-indazole CAS No. 1243419-67-1

6-bromo-3-chloro-2-methyl-2H-indazole

Cat. No. B1378970
CAS RN: 1243419-67-1
M. Wt: 245.5 g/mol
InChI Key: GTEXMOAFZRRHAA-UHFFFAOYSA-N
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Description

“6-bromo-3-chloro-2-methyl-2H-indazole” is a chemical compound with the molecular formula C8H6BrClN2. It has a molecular weight of 245.51 . This compound is a solid at room temperature .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, indazole derivatives are known to undergo a wide range of chemical reactions. For instance, they can be reduced to indazole anions and react with acid anhydrides to result in selective acylation of the N1-position .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 245.51 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not available in the current literature .

Scientific Research Applications

Pharmacological Importance of Indazole Derivatives

Indazoles, including derivatives like 6-bromo-3-chloro-2-methyl-2H-indazole, are of great pharmacological interest. They serve as the backbone for developing novel therapeutic agents due to their wide variety of biological activities. Research over recent years has highlighted indazole derivatives' potential in anticancer, anti-inflammatory, and neurodegenerative disorder treatments. These compounds have shown promising activity in disorders involving protein kinases and have been explored for their therapeutic value across a spectrum of diseases (Denya, Malan, & Joubert, 2018).

Medicinal Applications of Indoles and Indazoles

Indoles and indazoles are pivotal in drug development due to their antimicrobial, anticancer, antioxidant, and anti-inflammatory properties. Their derivatives have been explored for antidiabetic, antiviral, antituberculosis, and antipsychotic drug development. This broad spectrum of biological activity underscores the significance of indazole derivatives in medicinal chemistry and pharmaceutical research (Ali, Dar, Pradhan, & Farooqui, 2013).

Synthetic Routes and Chemical Properties

The development of functionalized indazole derivatives through transition-metal-catalyzed C–H activation/annulation sequences represents a significant area of research. These methods allow for the one-step synthesis of indazoles with increased functional flexibility and structural complexity, crucial for medicinal applications and functional material development. The advancement in synthetic methodologies for indazoles, including eco-friendly procedures, underscores the ongoing interest in exploring these compounds for various scientific and industrial applications (Shiri, Roosta, Dehaen, & Amani, 2022).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, it is recommended to wear suitable protective clothing, gloves, and eye/face protection when handling this compound .

Mechanism of Action

Biochemical Pathways

Indazole-containing compounds have been associated with a wide variety of medicinal applications, suggesting that they may interact with multiple biochemical pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-bromo-3-chloro-2-methyl-2H-indazole. For instance, the compound is a powder at room temperature , suggesting that it might be sensitive to temperature and humidity. Moreover, safety data indicates that it should be stored away from heat and sources of ignition .

properties

IUPAC Name

6-bromo-3-chloro-2-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClN2/c1-12-8(10)6-3-2-5(9)4-7(6)11-12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTEXMOAFZRRHAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1243419-67-1
Record name 6-bromo-3-chloro-2-methyl-2H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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